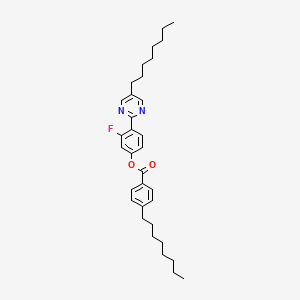
3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate is a complex organic compound that features a fluorinated phenyl group, a pyrimidine ring, and an octylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate typically involves multiple steps, including the formation of the fluorinated phenyl group, the pyrimidine ring, and the octylbenzoate moiety. One common method for synthesizing fluorinated aromatic compounds is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors . The final step involves esterification to form the octylbenzoate moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and pyrimidine ring can interact with enzymes and receptors, modulating their activity . The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate is unique due to its combination of a fluorinated phenyl group, a pyrimidine ring, and an octylbenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
106809-09-0 |
|---|---|
Fórmula molecular |
C33H43FN2O2 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
[3-fluoro-4-(5-octylpyrimidin-2-yl)phenyl] 4-octylbenzoate |
InChI |
InChI=1S/C33H43FN2O2/c1-3-5-7-9-11-13-15-26-17-19-28(20-18-26)33(37)38-29-21-22-30(31(34)23-29)32-35-24-27(25-36-32)16-14-12-10-8-6-4-2/h17-25H,3-16H2,1-2H3 |
Clave InChI |
CVDDGXLZIFLCIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C3=NC=C(C=N3)CCCCCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
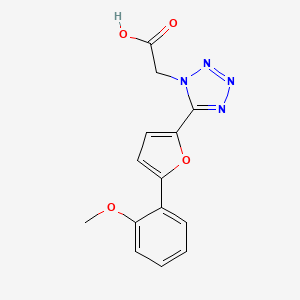

![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
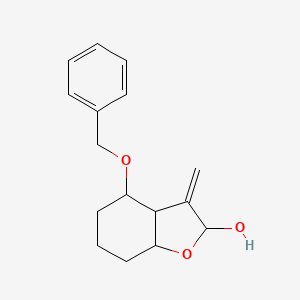
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
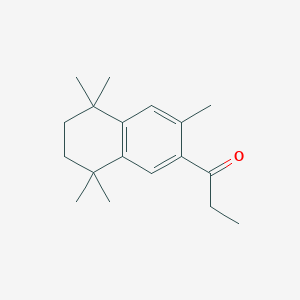
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
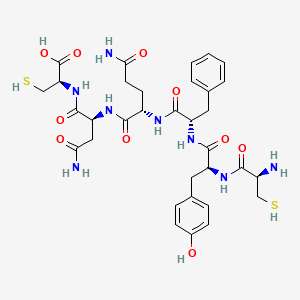
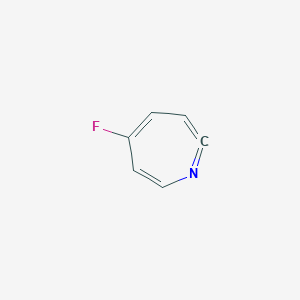
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
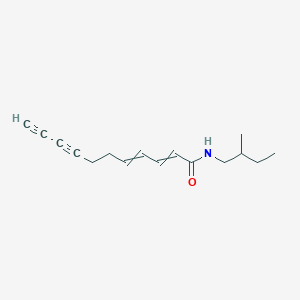
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
